N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
CAS No.:
Cat. No.: VC16279114
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O3S2 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | N-(4-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
| Standard InChI | InChI=1S/C19H16N2O3S2/c1-12-2-4-13(5-3-12)10-16-18(24)21(19(25)26-16)11-17(23)20-14-6-8-15(22)9-7-14/h2-10,22H,11H2,1H3,(H,20,23)/b16-10- |
| Standard InChI Key | VJHBEVIMNGUWCZ-YBEGLDIGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Thiazolidinone Architecture
The thiazolidin-4-one ring system forms the structural backbone of this compound, comprising a five-membered heterocycle with sulfur at Position 1, nitrogen at Position 3, and a ketone group at Position 4 . The Z-configured benzylidene substituent at Position 5 introduces stereochemical complexity, while the N-(4-hydroxyphenyl)acetamide group at Position 3 enhances hydrogen-bonding potential (Figure 1).
Figure 1. Hypothesized structure of N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.
Stereochemical Determination
The (5Z) configuration is critical for bioactivity, as demonstrated in analogous thiazolidinones. Nuclear magnetic resonance (NMR) spectroscopy typically distinguishes Z- and E-isomers via the methine proton’s chemical shift. For example, in (5Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the methine proton resonates at 7.85 ppm, compared to 7.01 ppm for the E-isomer . Computational predictions using ChemDraw Professional 15.0 align with experimental data, confirming the utility of NMR in stereochemical assignments .
Synthetic Pathways and Optimization
General Synthesis of Thiazolidin-4-Ones
The synthesis of thiazolidin-4-ones typically involves a three-step process:
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Formation of the thiazolidinone core: Condensation of primary amines with carbon disulfide and α-haloacetic acid derivatives under basic conditions.
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Knoevenagel condensation: Introduction of arylidene substituents at Position 5 using aromatic aldehydes in the presence of catalysts like piperidine or glacial acetic acid .
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Functionalization at Position 3: Acetylation or substitution reactions to install desired groups, such as the N-(4-hydroxyphenyl)acetamide moiety .
Case-Specific Synthesis
For the target compound, the synthetic route likely proceeds as follows:
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Step 1: Synthesis of 3-aminorhodanine (2-thioxo-1,3-thiazolidin-4-one) from thiosemicarbazide and methyl 2-chloroacetate .
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Step 2: Knoevenagel condensation with 4-methylbenzaldehyde in refluxing glacial acetic acid to form the (5Z)-benzylidene intermediate .
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Step 3: Acetylation with N-(4-hydroxyphenyl)acetamide via nucleophilic substitution or coupling reactions .
Table 1. Hypothetical Reaction Conditions and Yields for Key Synthetic Steps
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR analysis of the (5Z) isomer is expected to show:
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Aromatic protons:
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Acetamide methyl: δ 2.10 ppm (singlet, 3H).
13C-NMR would confirm carbonyl groups (C=O at δ 190–200 ppm) and thiocarbonyl (C=S at δ 180–185 ppm) .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak ([M+H]+) is anticipated at m/z 429.08 (calculated for C20H17N2O4S2) .
Hypothesized Pharmacological Activities
Antioxidant Properties
Analogous compounds with para-hydroxyphenyl substituents demonstrate radical scavenging activity in TBARS assays (EC50 = 0.5–0.7 mM) . The phenolic -OH group likely contributes to hydrogen donation capacity.
Table 2. Projected Bioactivity Profile Based on Structural Analogs
Challenges and Future Directions
Despite its promising scaffold, N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide remains underexplored. Key research priorities include:
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Stereoselective synthesis: Optimizing Z-isomer yields via catalysis or microwave-assisted reactions .
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In vivo toxicology: Assessing hepatotoxicity risks associated with chronic thiazolidinone exposure .
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Target identification: Computational docking studies to predict interactions with Mur ligases or antioxidant enzymes .
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